Cas no 7249-35-6 (Ethanone,2-(4-acetyl-2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)-)
7249-35-6 structure
Product Name:Ethanone,2-(4-acetyl-2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)-
CAS-nummer:7249-35-6
MF:C19H20O6
MW:344.358506202698
CID:576350
PubChem ID:238785
Update Time:2025-04-19
Ethanone,2-(4-acetyl-2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanone,2-(4-acetyl-2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)-
- 2-(4-acetyl-2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone
- 2-(4-Acetyl-2-methoxy-phenoxy)-1-(3,4-dimethoxy-phenyl)-aethanon
- 2-(4-acetyl-2-methoxy-phenoxy)-1-(3,4-dimethoxy-phenyl)-ethanone
- AC1L61RH
- AC1Q5GE5
- AR-1C7503
- CTK5D6223
- HMS3091K04
- NSC43322
- SMR001527278
- NSC-43322
- DTXSID90285960
- MLS002608531
- CHEMBL1702318
- 7249-35-6
-
- Inchi: 1S/C19H20O6/c1-12(20)13-5-8-17(19(9-13)24-4)25-11-15(21)14-6-7-16(22-2)18(10-14)23-3/h5-10H,11H2,1-4H3
- InChI-sleutel: RZQIXUFNKNMUKN-UHFFFAOYSA-N
- LACHT: O(CC(C1C=CC(=C(C=1)OC)OC)=O)C1C=CC(C(C)=O)=CC=1OC
Berekende eigenschappen
- Exacte massa: 344.126
- Monoisotopische massa: 344.12598835g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 8
- Complexiteit: 451
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 71.1Ų
Experimentele eigenschappen
- PSA: 71.06
- LogboekP: 3.17670
Ethanone,2-(4-acetyl-2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)- Gerelateerde literatuur
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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